molecular formula C16H19N3O2 B11685822 2-(2,3-dimethylphenoxy)-N'-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide

2-(2,3-dimethylphenoxy)-N'-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide

Cat. No.: B11685822
M. Wt: 285.34 g/mol
InChI Key: VGOWESQLIJCUDT-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-dimethylphenoxy)-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide is a chemical compound with the molecular formula C10H14N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide typically involves the reaction of 2,3-dimethylphenol with chloroacetic acid to form 2-(2,3-dimethylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2-(2,3-dimethylphenoxy)acetohydrazide . The final step involves the condensation of this hydrazide with 1-methyl-1H-pyrrole-2-carbaldehyde under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-dimethylphenoxy)-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[(Z)-(1-methylpyrrol-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C16H19N3O2/c1-12-6-4-8-15(13(12)2)21-11-16(20)18-17-10-14-7-5-9-19(14)3/h4-10H,11H2,1-3H3,(H,18,20)/b17-10-

InChI Key

VGOWESQLIJCUDT-YVLHZVERSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)OCC(=O)N/N=C\C2=CC=CN2C)C

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NN=CC2=CC=CN2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.